Reactive Blue 160

Description

Classification Within Reactive Dye Family

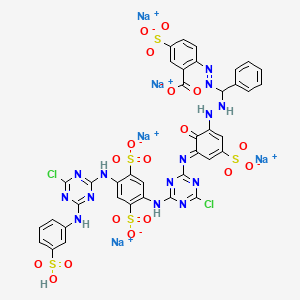

This compound belongs to the diazo class of reactive dyes, characterized by the presence of azo bonds (nitrogen-nitrogen double bonds) within its molecular structure. The compound represents a sophisticated example of bifunctional reactive dyes, incorporating both chlorotriazine reactive groups and multiple sulfonate substituents that enhance its water solubility and fiber reactivity. This classification places it among the highly exhaust reactive dyes category, which are specifically designed for optimal performance under elevated temperature conditions.

The molecular architecture of this compound demonstrates the complexity typical of modern reactive dyes. The compound contains multiple functional groups including secondary amides, nitroso compounds, sulfoxide groups, and aromatic systems, as evidenced by Fourier Transform Infrared spectroscopy analysis showing characteristic peaks at 3426, 1449, 1023, and 617-620 wavenumbers. These structural features contribute to its classification as a high-performance reactive dye with exceptional binding affinity for cellulosic substrates.

Within the reactive dye family taxonomy, this compound is categorized under the Color Index system as this compound with the identification number 137160. This systematic classification enables precise identification and quality control across global manufacturing and application processes. The compound's classification also extends to its functional categories, where it is recognized as belonging to the high exhaust efficiency group with fixation temperatures typically around 80 degrees Celsius.

| Classification Parameter | Specification |

|---|---|

| Dye Class | Diazo Reactive Dye |

| Color Index Number | 137160 |

| Chemical Abstract Service Number | 71872-76-9 |

| Molecular Formula | C38H23Cl2N14Na5O18S5 |

| Functional Type | Bifunctional High Exhaust |

| Reactive Groups | Chlorotriazine, Sulfonate |

| Fixation Temperature | 80°C |

| Solubility at 50°C | 100 g/L |

Global Production and Industrial Application Patterns

The global production landscape for this compound reflects the broader geographical distribution of textile manufacturing, with the Asia-Pacific region dominating both production and consumption patterns. China, India, and Bangladesh represent the primary manufacturing centers, benefiting from established textile industries, supportive government policies, and competitive labor costs. These countries account for the majority of global this compound production, with China alone hosting numerous manufacturers offering the compound under various trade names including Blue High Efficiency Reactive Dye and Procion Blue High Efficiency Reactive Dye.

Industrial application patterns for this compound demonstrate its versatility across multiple textile processing methods. The compound finds extensive use in exhaust dyeing processes, where its high affinity for cellulosic fibers enables efficient color fixation with typical fixation rates of approximately 60 percent. Pad-batch dyeing represents another significant application area, particularly for large-scale textile processing operations where consistent color reproduction and excellent wash fastness are essential requirements.

The printing applications of this compound have expanded significantly with technological advancements in digital textile printing. Recent patent developments have focused on reactive printing dye compositions that incorporate organic buffers and dispersants to enhance storage stability and reduce degradation in dyeing strength. These formulations typically contain 45 to 99.85 parts by weight of reactive dye, 0.05 to 10 parts by weight of organic buffer, and 0.1 to 50 parts by weight of dispersants or sodium sulfate.

Regional consumption patterns reveal distinct preferences and applications across different markets. North American and European markets primarily focus on high-quality textile applications where superior fastness properties justify premium pricing, while Asian markets demonstrate broader usage across various quality segments. The compound's application in technical textiles has emerged as a growing segment, driven by increasing demand for specialized performance fabrics in automotive, construction, and industrial applications.

| Region | Production Capacity | Primary Applications | Market Share |

|---|---|---|---|

| Asia-Pacific | High | Cotton dyeing, viscose processing | 65% |

| North America | Medium | Technical textiles, premium fabrics | 15% |

| Europe | Medium | High-quality textiles, specialty applications | 12% |

| Latin America | Low | Local textile manufacturing | 5% |

| Middle East & Africa | Low | Emerging textile sectors | 3% |

The environmental considerations surrounding this compound production and application have influenced manufacturing patterns globally. Biodegradation studies have demonstrated that certain bacterial strains, including Bacillus firmus and Microbacterium species, can effectively decolorize the compound under specific conditions, achieving decolorization efficiencies exceeding 90 percent. These findings have prompted manufacturers to invest in biological treatment systems and sustainable production practices to meet increasingly stringent environmental regulations.

Properties

Molecular Formula |

C38H23Cl2N14Na5O18S5 |

|---|---|

Molecular Weight |

1309.9 g/mol |

IUPAC Name |

pentasodium;2-[[[2-[(5E)-5-[[4-chloro-6-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2,5-disulfonatoanilino]-1,3,5-triazin-2-yl]imino]-6-oxo-3-sulfonatocyclohexa-1,3-dien-1-yl]hydrazinyl]-phenylmethyl]diazenyl]-5-sulfonatobenzoate |

InChI |

InChI=1S/C38H28Cl2N14O18S5.5Na/c39-33-45-35(41-18-7-4-8-19(11-18)73(58,59)60)49-36(46-33)42-24-15-29(77(70,71)72)25(16-28(24)76(67,68)69)43-37-47-34(40)48-38(50-37)44-26-13-21(75(64,65)66)14-27(30(26)55)52-54-31(17-5-2-1-3-6-17)53-51-23-10-9-20(74(61,62)63)12-22(23)32(56)57;;;;;/h1-16,31,52,54H,(H,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,43,47,48,50)(H2,41,42,45,46,49);;;;;/q;5*+1/p-5/b44-26+,53-51?;;;;; |

InChI Key |

VOCLAUUNCRGQKD-IPPKLMACSA-I |

Isomeric SMILES |

C1=CC=C(C=C1)C(NNC2=CC(=C/C(=N\C3=NC(=NC(=N3)NC4=C(C=C(C(=C4)S(=O)(=O)[O-])NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)[O-])Cl)/C2=O)S(=O)(=O)[O-])N=NC7=C(C=C(C=C7)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)C(NNC2=CC(=CC(=NC3=NC(=NC(=N3)NC4=C(C=C(C(=C4)S(=O)(=O)[O-])NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)[O-])Cl)C2=O)S(=O)(=O)[O-])N=NC7=C(C=C(C=C7)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Pictograms |

Irritant; Health Hazard |

Synonyms |

reactive blue 160 |

Origin of Product |

United States |

Preparation Methods

Color Base Preparation

The initial stage involves synthesizing the color base, a copper-complexed intermediate derived from bromamine acid (4-bromo-1,8-dihydroxyanthraquinone-2-sulfonic acid). Key steps include:

-

Dissolution and Neutralization : Bromamine acid (425–450 kg) is dissolved in water, followed by neutralization with sodium bicarbonate (350–370 kg) to achieve pH 7.0–7.5.

-

Complexation : M acid (2-amino-5-naphthol-7-sulfonic acid, 253–265 kg) and cuprous chloride (10 kg) are added, and the mixture is heated to 80–90°C for 5 hours to form the copper complex.

-

Filtration and Purification : Diatomite (40–45 kg) and activated carbon (60–80 kg) are used to adsorb impurities, followed by acid precipitation with hydrochloric acid to isolate the color base.

| Component | Quantity (kg) | Role |

|---|---|---|

| Bromamine acid | 425–450 | Primary chromophore precursor |

| Sodium bicarbonate | 350–370 | Neutralizing agent |

| M acid | 253–265 | Complexing agent |

| Cuprous chloride | 10 | Catalyst for complexation |

Diazotization and Coupling Reactions

The color base undergoes diazotization with nitrous acid () to generate a diazonium salt, which is subsequently coupled with arylamines to form the reactive dye.

Diazotization Conditions

Coupling with Arylamines

The diazonium salt reacts with sulfonated arylamines, such as 2-amino-5-sulfobenzoic acid or 4-(N-sulfatoethylamino)aniline-3-sulfonic acid, under alkaline conditions (pH 6.0–7.5). This step introduces reactive sulfonic acid groups essential for fiber binding.

| Arylamine Derivative | Coupling pH | Temperature (°C) |

|---|---|---|

| 2-Amino-5-sulfobenzoic acid | 6.0–6.5 | 30–35 |

| 4-(N-Sulfatoethylamino)aniline | 7.0–7.5 | 30–35 |

Industrial-Scale Production Optimization

Patent CN102911523A outlines scalable methods for synthesizing this compound, emphasizing yield enhancement and waste reduction.

Reactor Configurations

Purification and Isolation

Post-synthesis, the crude dye is purified via:

-

Salt Precipitation : Sodium chloride (175–200 kg) precipitates the dye from aqueous solution.

-

Acid Washing : Hydrochloric acid (30 wt%) adjusts pH to 1.0–1.5, removing residual metals and unreacted intermediates.

-

Drying : Spray-drying at 100–120°C produces a stable powder with 95–98% purity.

Quality Control and Performance Metrics

This compound must meet stringent textile industry standards for color fastness and environmental safety.

Color Fastness Properties

| Test | ISO Rating | Conditions |

|---|---|---|

| Light Fastness | 5–6 | Xenon arc exposure (72 hours) |

| Wash Fastness | 4–5 | 60°C, 30 min, 5 g/L detergent |

| Perspiration Fastness | 4 | Acidic (pH 5.5) and alkaline (pH 8) media |

Environmental Compliance

Biodegradation studies reveal that 100 mg/L of this compound is fully decolorized within 4–12 hours by Microbacterium sp. B12 under microaerobic conditions (35°C, pH 5.0). Enzymatic degradation via laccase ( 70% activity) and azoreductase minimizes toxic metabolite formation.

| Parameter | Optimal Condition | Decolorization Efficiency |

|---|---|---|

| Temperature | 35°C | 100% in 12 hours |

| pH | 5.0 | 100% in 12 hours |

| Agitation | 150 rpm | 95% in 8 hours |

Challenges and Innovations

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo linkages, resulting in the formation of amines.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pentasodium;2-[[[2-[(5E)-5-[[4-chloro-6-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2,5-disulfonatoanilino]-1,3,5-triazin-2-yl]imino]-6-oxo-3-sulfonatocyclohexa-1,3-dien-1-yl]hydrazinyl]-phenylmethyl]diazenyl]-5-sulfonatobenzoate has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: The compound can be used in biological assays and experiments to study its effects on different biological systems.

Medicine: Research is being conducted to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonate groups and triazine rings play a crucial role in its binding to these targets. The azo linkages allow the compound to undergo various chemical transformations, which can affect its activity and function. The exact pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, Reactive Blue 160 is unique due to its specific structure and functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and chemical properties.

Q & A

Q. What are the key structural features of Reactive Blue 160, and how do they influence its reactivity in aqueous solutions?

this compound (C₃₈H₂₃Cl₂N₁₄Na₅O₁₈S₅; MW = 1309.85) contains a complex polyaromatic backbone with sulfonic acid groups (-SO₃⁻), chlorotriazine reactive groups, and multiple nitrogen/oxygen heterocycles . The sulfonic groups enhance water solubility, while the chlorotriazine moiety enables covalent bonding with cellulose fibers under alkaline conditions. To confirm structural contributions to reactivity, researchers should perform UV-Vis spectroscopy (λ_max ~620 nm for anthraquinone chromophores) and HPLC-MS to track hydrolysis rates of the reactive groups .

Q. What standardized methods are recommended for synthesizing this compound in laboratory settings?

Synthesis typically involves diazo coupling followed by sulfonation and chlorination steps. Researchers should use controlled pH (8–10) and temperature (60–80°C) to optimize yield. A stepwise protocol includes:

- Step 1 : Diazotization of 1-amino-4-bromoanthraquinone-2-sulfonic acid.

- Step 2 : Coupling with a triazine-based intermediate.

- Step 3 : Sulfonation and purification via recrystallization. Purity can be verified using TLC (silica gel, eluent: methanol/ethyl acetate) and elemental analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways of this compound under photocatalytic conditions?

Discrepancies in degradation mechanisms (e.g., hydroxyl radical vs. direct oxidation pathways) arise from variations in experimental design, such as light intensity, catalyst loading, or pH. To address this:

Q. What methodological frameworks are effective for analyzing the environmental persistence of this compound in wastewater systems?

A tiered approach is recommended:

- Phase 1 : Conduct OECD 301F biodegradability tests under aerobic conditions.

- Phase 2 : Use LC-QTOF-MS to detect non-biodegradable metabolites.

- Phase 3 : Apply quantitative structure-activity relationship (QSAR) models to predict ecotoxicity of identified metabolites . Note: Inconsistent results often stem from incomplete metabolite profiling or inadequate simulation of real-world microbial communities .

Q. How should researchers design experiments to optimize the fixation efficiency of this compound on cotton substrates?

Key factors include electrolyte concentration (Na₂SO₄), alkali type (Na₂CO₃ vs. NaOH), and curing temperature. A robust design involves:

- Response Surface Methodology (RSM) : Vary parameters (pH 10–12, temperature 60–100°C) and measure color strength (K/S values) via spectrophotometry.

- Statistical validation : Use ANOVA to identify significant factors and interactions . Contradictory fixation rates in literature may result from unaccounted ionic strength effects or substrate pretreatment variations .

Methodological Challenges and Solutions

Q. What strategies mitigate data variability in spectrophotometric quantification of this compound in complex matrices?

Common issues include interference from coexisting dyes or organic matter. Solutions:

Q. How can computational modeling enhance understanding of this compound’s adsorption behavior on nanocellulose substrates?

Molecular dynamics (MD) simulations with force fields (e.g., COMPASS III) can predict binding energies and orientation effects. Validate simulations with:

- Experimental data : BET surface area measurements and XPS for surface composition.

- Sensitivity analysis : Test model robustness to parameter variations (e.g., solvent polarity) .

Data Management and Reproducibility

Q. What FAIR (Findable, Accessible, Interoperable, Reusable) principles should guide RB160 data sharing?

Q. How to address irreproducibility in RB160’s photostability studies across research groups?

Develop a standardized protocol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.